molecular formula C12H13FO2 B13459794 Ethyl 3-(2-fluorophenyl)but-2-enoate

Ethyl 3-(2-fluorophenyl)but-2-enoate

Cat. No.: B13459794
M. Wt: 208.23 g/mol
InChI Key: UGOLGRNISPGTIK-CMDGGOBGSA-N
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Description

Ethyl 3-(2-fluorophenyl)but-2-enoate (CAS 1442113-92-9) is a fluorinated organic compound with the molecular formula C12H13FO2 and a molecular weight of 208.23 g/mol . This compound belongs to the class of β,γ-unsaturated esters, which are valuable synthetic intermediates in organic and medicinal chemistry. Compounds with the but-2-enoate (or but-3-enoate) scaffold are frequently employed in chemical synthesis as key building blocks for constructing more complex molecules . For instance, they can be used in transition-metal catalyzed cross-coupling reactions, such as the Heck reaction, to form new carbon-carbon bonds . The 2-fluorophenyl substituent on the structure is a common pharmacophore in drug discovery, as the introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity . Researchers utilize such fluorinated building blocks in the synthesis and optimization of potential therapeutic agents, including inhibitors of viral targets like the Hepatitis C virus (HCV) NS5B polymerase . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

ethyl (E)-3-(2-fluorophenyl)but-2-enoate

InChI

InChI=1S/C12H13FO2/c1-3-15-12(14)8-9(2)10-6-4-5-7-11(10)13/h4-8H,3H2,1-2H3/b9-8+

InChI Key

UGOLGRNISPGTIK-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/C1=CC=CC=C1F

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-fluorophenyl)but-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl acetoacetate and 2-fluorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-fluorophenyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-fluorophenyl)butanoic acid or 3-(2-fluorophenyl)butan-2-one.

    Reduction: Formation of ethyl 3-(2-fluorophenyl)butan-2-ol or ethyl 3-(2-fluorophenyl)butanoate.

    Substitution: Formation of ethyl 3-(2-substituted phenyl)but-2-enoate derivatives.

Scientific Research Applications

Ethyl 3-(2-fluorophenyl)but-2-enoate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(2-fluorophenyl)but-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity towards certain molecular targets, influencing the compound’s pharmacological effects.

Comparison with Similar Compounds

The structural and functional diversity of α,β-unsaturated esters allows for tailored physicochemical and biological properties. Below, Ethyl 3-(2-fluorophenyl)but-2-enoate is compared with key analogs based on substituent variations, synthesis strategies, and applications.

Substituent Variations in Aryl Groups

Table 1: Comparison of Aryl-Substituted But-2-enoates
Compound Name Aryl Substituent Molecular Formula Synthesis Method Key Properties/Applications References
This compound 2-fluorophenyl C₁₂H₁₃FO₂ Horner-Wadsworth-Emmons Building block; high reactivity
Ethyl (E)-3-(4-fluorophenyl)but-2-enoate 4-fluorophenyl C₁₂H₁₃FO₂ Unspecified Potential antinociceptive intermediate
Ethyl (E)-3-(quinolin-3-yl)but-2-enoate Quinolin-3-yl C₁₅H₁₅NO₂ Heck reaction Structural studies; 71% yield
Ethyl (E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate 6-methoxynaphthalen-2-yl C₁₇H₁₈O₃ Palladium catalysis Sigma-1 receptor antagonist precursor

Key Observations :

  • This may influence binding affinity in biological targets .
  • Methoxy Groups : The 6-methoxy substituent in naphthalene derivatives improves solubility and may modulate metabolic stability in drug candidates .

Functional Group Modifications

Table 2: Non-Aryl Substituent Variations
Compound Name Substituent Molecular Formula Key Features References
Ethyl 3-(benzylamino)but-2-enoate Benzylamino C₁₃H₁₇NO₂ Nucleophilic amino group; biochemical probes
Ethyl 3-(methylamino)but-2-enoate Methylamino C₇H₁₃NO₂ Hydrogen-bonding capability
Ethyl 2-cyano-3-phenyl-2-butenoate Cyano C₁₃H₁₃NO₂ Electron-withdrawing cyano group; dipolarophile

Key Observations :

  • Amino Groups: Substitution with benzylamino or methylamino groups introduces hydrogen-bonding sites, altering solubility and enabling coordination in metal-catalyzed reactions .
  • Cyano Groups: The cyano substituent in Ethyl 2-cyano-3-phenyl-2-butenoate enhances electrophilicity, making it suitable for cycloaddition reactions .

Physicochemical and Spectral Properties

  • Retention Time: Ethyl (E)-3-(quinolin-3-yl)but-2-enoate exhibits a retention time of 9.5 min (HPLC), indicative of moderate polarity .
  • Melting Points: Aryl-substituted derivatives like Ethyl (E)-3-(phenanthren-9-yl)but-2-enoate have higher melting points (e.g., 59–63°C) due to rigid aromatic packing .
  • NMR Data: Fluorine atoms induce distinct deshielding effects; for example, the ¹H-NMR of this compound would show coupling patterns distinct from its 4-fluoro analog .

Q & A

Q. Basic Characterization Workflow

  • IR Spectroscopy : Confirms ester C=O stretch (~1746 cm⁻¹) and α,β-unsaturated conjugation (C=C stretch at ~1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Key signals include the vinyl proton (δ 6.2–6.8 ppm, d, J = 15 Hz) and fluorophenyl aromatic protons (δ 7.1–7.5 ppm). ¹³C NMR distinguishes the ester carbonyl (δ ~165 ppm) .
  • Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 208 (C₁₂H₁₃FO₂⁺) with fragmentation peaks at m/z 163 (loss of –OEt) .

How can structural ambiguities arising from spectral overlaps be resolved?

Q. Advanced Analytical Strategies

  • 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC distinguishes fluorophenyl C-F coupling in ¹³C spectra (δ ~115 ppm, d, J = 21 Hz) .
  • X-ray Crystallography : Resolves stereochemical ambiguities. While no crystal structure of this specific ester is reported, analogous fluorophenyl esters show planar geometry for the α,β-unsaturated system .

What biological screening assays are suitable for preliminary evaluation of this compound?

Q. Basic Biological Profiling

  • Antimicrobial Activity : Test against Staphylococcus aureus and Escherichia coli via broth microdilution (MIC values). Fluorophenyl derivatives often show MICs of 16–64 µg/mL due to membrane disruption .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). EC₅₀ values >50 µM suggest low toxicity, enabling further derivatization .

How should researchers address discrepancies in reported spectral data for this compound?

Advanced Data Contradiction Analysis
Discrepancies in NMR shifts may arise from solvent effects or impurities. Mitigation steps:

  • Standardized conditions : Acquire spectra in CDCl₃ with TMS internal standard.
  • Spiking experiments : Compare with authentic samples (if available) to confirm peak assignments.
  • DFT calculations : Predict ¹H/¹³C shifts using Gaussian or ORCA software to validate experimental data .

What competing reaction pathways occur during functionalization of this compound?

Q. Advanced Mechanistic Insights

  • Electrophilic Substitution : Fluorophenyl ring reactivity favors para/ortho positions, but steric hindrance from the ester group directs substitution meta.
  • Conjugate Addition : Nucleophiles (e.g., Grignard reagents) attack the β-carbon, forming 3-substituted derivatives. Competing 1,2-addition is suppressed using bulky nucleophiles (e.g., tert-butylamine) .

How can structure-activity relationships (SAR) be explored for this compound?

Q. Advanced SAR Methodologies

  • Systematic substituent variation : Replace fluorine with Cl, Br, or CF₃ to assess electronic effects on bioactivity.
  • Pharmacophore modeling : Use Schrödinger Suite or AutoDock to predict binding modes with targets (e.g., kinase enzymes). Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets .

What safety protocols are critical when handling this compound?

Q. Basic Safety Guidelines

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste disposal : Collect organic waste in halogen-compatible containers for incineration .

How can computational modeling predict the reactivity of this compound in novel reactions?

Q. Advanced Computational Approaches

  • DFT Calculations : Optimize transition states for reactions like Diels-Alder cycloadditions (e.g., ΔG‡ ~25 kcal/mol for [4+2] reactions).
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction trajectories .

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